molecular formula C10H15NO3 B1526942 Allyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 849928-31-0

Allyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B1526942
M. Wt: 197.23 g/mol
InChI Key: ZZRNPBJRDDHTEN-UHFFFAOYSA-N
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Description

Allyl 2-methyl-4-oxopiperidine-1-carboxylate is an organic compound that has been used in scientific research for a variety of applications. It is a versatile compound that can be used in a number of different ways, and is an important tool for researchers.

Scientific Research Applications

Enantioselective Synthesis and Biological Compound Preparation

One significant application involves the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts. This method is notable for its use of affordable materials, mild reaction conditions, and moderate enantioselectivity. It is particularly useful for preparing compounds with a chiral 3-benzylpiperidine backbone, which are important in the synthesis of biologically active compounds (Wang et al., 2018).

Stereochemical Syntheses

The stereochemical synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate showcases the versatility of allyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives. The reaction with L-selectride leads to the formation of cis isomers in quantitative yield, highlighting a method for isomer production (Boev et al., 2015).

Chiral Building Blocks for Alkaloids

Another key application is the use of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This compound facilitates the synthesis of alkaloids such as porantheridine and epi-dihydropinidine, demonstrating its utility in creating complex natural products (Takahata et al., 2006).

Oxyfunctionalization of Ketones

The compound has also been applied in the oxyfunctionalization of ketones using 1-oxopiperidinium salts. This process enables the regioselective α- or γ-oxygenation of carbonyl compounds, demonstrating the compound's role in synthetic chemistry for achieving specific molecular modifications (Ren et al., 1996).

Modular and Scalable Strategies

A modular and scalable strategy using acid-tethered allylic 2-oxopiperidines for the synthesis of functionalized piperidines showcases the compound's utility in constructing molecules with multiple contiguous stereocenters, pivotal for pharmaceutical development (Garcia et al., 2021).

properties

IUPAC Name

prop-2-enyl 2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-6-14-10(13)11-5-4-9(12)7-8(11)2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRNPBJRDDHTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716924
Record name Prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS RN

849928-31-0
Record name 2-Propen-1-yl 2-methyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849928-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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